L-glycero-a-D-manno-Heptopyranose, hexaacetate
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Overview
Description
L-glycero-a-D-manno-Heptopyranose, hexaacetate is a derivative of L-glycero-a-D-manno-heptopyranose, an aldoheptose in pyranose cyclic form. This compound is characterized by the presence of six acetyl groups, making it a hexaacetate. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-glycero-a-D-manno-Heptopyranose, hexaacetate can be synthesized through the acetylation of L-glycero-a-D-manno-heptopyranose. The process typically involves the reaction of L-glycero-a-D-manno-heptopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
L-glycero-a-D-manno-Heptopyranose, hexaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of hydroxyl derivatives .
Scientific Research Applications
L-glycero-a-D-manno-Heptopyranose, hexaacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studies of bacterial lipopolysaccharides, which are important components of the outer membrane of Gram-negative bacteria.
Medicine: Research involving this compound contributes to the development of antibiotics and vaccines targeting bacterial infections.
Mechanism of Action
The mechanism of action of L-glycero-a-D-manno-Heptopyranose, hexaacetate involves its interaction with specific molecular targets and pathways. In biological systems, it is primarily involved in the synthesis and modification of lipopolysaccharides in bacterial cell walls. The compound’s acetyl groups play a crucial role in these processes, affecting the overall structure and function of the lipopolysaccharides .
Comparison with Similar Compounds
Similar Compounds
D-glycero-D-manno-Heptopyranose: Another heptose with similar structural features but different stereochemistry.
L-glycero-D-manno-Heptopyranose: A closely related compound with a different configuration of hydroxyl groups.
D-glycero-D-galacto-Heptopyranose: A heptose with a different arrangement of hydroxyl groups.
Uniqueness
L-glycero-a-D-manno-Heptopyranose, hexaacetate is unique due to its specific stereochemistry and the presence of six acetyl groups. These features confer distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
[2-acetyloxy-2-(3,4,5,6-tetraacetyloxyoxan-2-yl)ethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O13/c1-8(20)26-7-14(27-9(2)21)15-16(28-10(3)22)17(29-11(4)23)18(30-12(5)24)19(32-15)31-13(6)25/h14-19H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKAVUYSOOSMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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